molecular formula C22H28N2O4 B5137574 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide

Cat. No. B5137574
M. Wt: 384.5 g/mol
InChI Key: BTQIIDDZVHYXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, commonly known as DMXB-A, is a compound that belongs to the class of benzamides. DMXB-A has been widely studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which leads to the activation of downstream signaling pathways. Activation of the α7 nicotinic acetylcholine receptor has been shown to enhance synaptic plasticity, which is important for learning and memory. DMXB-A has also been shown to have anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DMXB-A has been shown to have various biochemical and physiological effects. DMXB-A has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. DMXB-A has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. DMXB-A has been shown to enhance synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments. DMXB-A is a selective α7 nicotinic acetylcholine receptor agonist, which allows for the specific targeting of this receptor. DMXB-A has also been shown to have good bioavailability and pharmacokinetics, which makes it a suitable candidate for in vivo experiments. However, DMXB-A has some limitations for lab experiments. DMXB-A has poor solubility in water, which can make it difficult to work with in aqueous solutions. DMXB-A also has a short half-life, which can make it difficult to maintain consistent levels in vivo.

Future Directions

There are several future directions for the study of DMXB-A. One direction is to further investigate the potential therapeutic effects of DMXB-A in various neurological disorders. Another direction is to investigate the potential anti-inflammatory effects of DMXB-A in various inflammatory disorders. Additionally, future studies could investigate the potential use of DMXB-A in combination with other drugs for enhanced therapeutic effects. Finally, future studies could investigate the potential use of DMXB-A in drug delivery systems for targeted delivery to specific tissues or organs.
Conclusion
In conclusion, DMXB-A is a compound that has potential therapeutic effects in various neurological disorders. DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which leads to the activation of downstream signaling pathways. DMXB-A has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. DMXB-A has several advantages for lab experiments, including its selectivity and good bioavailability, but also has some limitations, such as poor solubility and short half-life. There are several future directions for the study of DMXB-A, including further investigation of its potential therapeutic effects and use in drug delivery systems.

Synthesis Methods

DMXB-A can be synthesized through a multistep process involving the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(morpholin-4-yl)ethylamine to form the intermediate amide. Finally, the amide is reacted with 4-(morpholin-4-ylmethyl)benzylamine to form DMXB-A.

Scientific Research Applications

DMXB-A has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which is involved in various physiological processes such as learning, memory, and attention. DMXB-A has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-26-20-8-5-17(15-21(20)27-2)9-10-23-22(25)19-6-3-18(4-7-19)16-24-11-13-28-14-12-24/h3-8,15H,9-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQIIDDZVHYXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.